molecular formula C20H17FN2O3S2 B2718927 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide CAS No. 941971-64-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide

Cat. No.: B2718927
CAS No.: 941971-64-8
M. Wt: 416.49
InChI Key: GYTZDFKLGGMKKB-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a thiophene ring, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl group and the thiophene ring. Common reagents used in these reactions include sulfonyl chlorides, thiophene carboxylic acids, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and thiophene moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, sulfonyl-containing compounds, and thiophene-based molecules. Examples include:

  • Quinoline-2-carboxamide
  • 4-fluorophenylsulfonyl derivatives
  • Thiophene-2-carboxamide

Uniqueness

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings and data on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17FN2O3S
  • Molecular Weight : 348.39 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in target cells.
  • Modulation of Receptor Activity : The tetrahydroquinoline moiety may interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways related to cell growth and differentiation.
  • Antioxidant Properties : Some studies indicate that similar compounds exhibit antioxidant activity, which could protect cells from oxidative stress.

Anticancer Activity

Research has indicated that compounds with similar structures can exhibit anticancer properties. For instance:

  • Case Study : A study investigated the effect of tetrahydroquinoline derivatives on cancer cell lines. Results showed significant cytotoxicity against various cancer types, suggesting a potential role in cancer therapy .

Antimicrobial Activity

This compound may also possess antimicrobial properties:

  • Study Findings : A recent investigation revealed that sulfonamide derivatives demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored:

  • Research Insights : Compounds with tetrahydroquinoline structures have shown promise in models of neurodegenerative diseases by reducing neuronal apoptosis and inflammation .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxicity against cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduced neuronal apoptosis

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S2/c21-15-5-8-17(9-6-15)28(25,26)23-11-1-3-14-13-16(7-10-18(14)23)22-20(24)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTZDFKLGGMKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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